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Caprenin

Food Science Nutrition Caloric Reduction

Caprenin occupies a unique niche among fat-based replacers: it delivers a cocoa butter–like melting and crystallization profile essential for confectionery coatings, while offering a physiological fuel value of 5 kcal/g versus 9 kcal/g for conventional triglycerides—a 44% caloric reduction validated by human fat-balance studies. Unlike Olestra (0 kcal/g, unsuitable for chocolate-like applications) or Salatrim (optimized for dairy/bakery), Caprenin is the only structured triglyceride combining medium-chain (C8:0, C10:0) and very-long-chain (C22:0) fatty acids with precisely characterized absorption coefficients for C20:0–C24:0. Its complete toxicology program (28-day and 91-day rodent studies) and regulatory history make it an invaluable reference compound for food toxicology, lipid metabolism, and reduced-calorie formulation research.

Molecular Formula C9H15NO4
Molecular Weight 0
CAS No. 138184-95-9
Cat. No. B1179771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaprenin
CAS138184-95-9
Synonymscaprenin
Molecular FormulaC9H15NO4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Caprenin (CAS 138184-95-9) – Cocoa Butter–Like Reduced-Calorie Structured Triglyceride for Confectionery Fat Replacement


Caprenin (caprocaprylobehenin) is a synthetic, randomized structured triglyceride composed primarily of caprylic acid (C8:0), capric acid (C10:0), and behenic acid (C22:0), with modest amounts of arachidic acid (C20:0) and lignoceric acid (C24:0) [1]. It was developed and patented by Procter & Gamble as a fat substitute with functional properties similar to cocoa butter, intended for reduced-calorie applications in soft candies and confectionery coatings [2]. The compound delivers a physiological fuel value of approximately 5 kcal/g in humans compared with 9 kcal/g for conventional dietary triglycerides, a caloric reduction achieved through the incomplete intestinal absorption of its very-long-chain saturated fatty acids (C20:0–C24:0) [1].

Caprenin – Why In-Class Fat Substitutes Cannot Be Interchanged Without Functional or Caloric Compromise


Fat-based replacers such as Caprenin, Salatrim, and Olestra share a common category designation but diverge fundamentally in energy density, physicochemical functionality, and metabolic handling [1]. Caprenin delivers 5 kcal/g and provides cocoa butter–like melting and textural properties suitable for confectionery coatings, whereas Olestra (Olean) contributes 0 kcal/g but cannot be used in chocolate-like applications due to its sucrose polyester structure, which imparts crispiness rather than cocoa butter mouthfeel [2]. Salatrim (Benefat) also provides 5 kcal/g but is optimized for dairy and bakery applications, not cocoa butter replacement [2]. Caprenin's unique combination of 5 kcal/g energy density, structured triglyceride architecture containing medium-chain and very-long-chain fatty acids, and cocoa butter–mimetic melting behavior occupies a distinct application niche that cannot be replicated by substituting Salatrim or Olestra without either caloric penalty or loss of confectionery functionality [1][2].

Caprenin – Head-to-Head Quantitative Evidence for Scientific and Procurement Decision-Making


Caloric Density Compared with Conventional Fats and In-Class Fat Substitutes

Caprenin provides a physiological fuel value of 5 kcal/g in adult humans, a 44% reduction from the 9 kcal/g value of conventional dietary triglycerides [1]. When compared with other fat-based replacers, Caprenin (5 kcal/g) and Salatrim (5 kcal/g) offer identical energy densities, whereas Olestra (Olean) provides 0 kcal/g as a non-caloric alternative [2]. This positions Caprenin as a partial caloric reduction strategy rather than a zero-calorie solution, relevant for applications where complete fat elimination is neither technologically feasible nor sensorially acceptable.

Food Science Nutrition Caloric Reduction

Lymphatic Recovery Compared with Peanut Oil and Coconut Oil in Cannulated Rats

In thoracic duct-cannulated rats, total lymphatic recovery of orally administered Caprenin (CAP) over 24 hours was 10%, compared with 74% for peanut oil (PO) and 51% for coconut oil (CO) [1]. The differential absorption was driven primarily by the behenic acid (C22:0) component: 24-hour lymphatic recovery of C22:0 from Caprenin averaged 11.2%, whereas C22:0 recovery from peanut oil was 55.4% [1]. In contrast, the medium-chain fatty acids C8:0 and C10:0 from Caprenin showed recoveries of 3.9% and 17.8%, respectively, approximating those obtained with coconut oil (2.0% and 16.3%) [1]. This demonstrates that Caprenin's caloric reduction mechanism operates selectively through impaired lymphatic transport of its very-long-chain fatty acid constituents, not through altered handling of its medium-chain components.

Lipid Metabolism Absorption Kinetics Preclinical Toxicology

Human Very-Long-Chain Fatty Acid Absorption Coefficients

In a human fat-balance study of 20 healthy adults, the absorption coefficients for Caprenin-derived very-long-chain fatty acids were determined as 41.6% ± 3.6% (SEM) for arachidic acid (C20:0), 28.8% ± 4.4% for behenic acid (C22:0), and 14.8% ± 3.9% for lignoceric acid (C24:0) [1]. This graded, chain-length-dependent absorption pattern demonstrates that over 70% of behenic acid and over 85% of lignoceric acid remain unabsorbed and are excreted in feces, directly accounting for the compound's 5 kcal/g caloric value [1]. In rodent studies, fecal excretion of behenic acid from behenic medium-chain triglycerides (BMCTs) including Caprenin reached 75–82% of ingested content [2].

Clinical Nutrition Fat Malabsorption Caloric Value Calculation

Functional Positioning: Cocoa Butter Replacement Capability

Caprenin is functionally characterized as a suitable replacement for cocoa butter and other confectionery fats, with melting and crystallization behavior similar to cocoa butter [1]. In contrast, Olestra (Olean) functions as a texturizing agent for savory snacks, imparting crispiness to potato chips rather than the smooth melting profile required for chocolate and confectionery coatings [2]. Salatrim (Benefat) is optimized for increasing overrun and improving mouthfeel in dairy products, bakery items, and sauces, not for cocoa butter substitution [2]. This functional divergence across fat-based replacers means that Caprenin occupies a specific and non-substitutable application niche within confectionery manufacturing.

Confectionery Technology Fat Crystallization Food Formulation

Safety Assessment: 28-Day and 91-Day Rodent Toxicology

In a 28-day feeding study in weanling rats, Caprenin administered at up to 15% of the diet (equivalent to 83% of total dietary fat) produced no evidence of toxicity [1]. A subsequent 91-day feeding study in Sprague-Dawley rats at dose levels of 5.23%, 10.23%, and 15.00% (w/w) similarly demonstrated no adverse effects [2]. These findings supported Caprenin's Generally Recognized as Safe (GRAS) determination by U.S. food regulations [3]. However, subsequent human studies revealed that Caprenin consumption resulted in significant reductions in HDL cholesterol, HDL2-C, and HDL3-C, with a significant increase in the total cholesterol to HDL-C ratio, indicating an unfavorable shift in lipoprotein profile [4]. This adverse serum lipid effect, not captured in the initial rodent toxicology assessments, ultimately contributed to Caprenin's withdrawal from the commercial market in the mid-1990s.

Toxicology Regulatory Science GRAS Determination

Caprenin – Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Reduced-Calorie Chocolate and Confectionery Coating Formulation Research

Caprenin enables formulation of chocolate-flavored confections delivering approximately 140 calories per ounce versus 250 calories per ounce for conventional cocoa butter equivalents [1]. This 44% caloric reduction, achieved through a physiological fuel value of 5 kcal/g versus 9 kcal/g for standard triglycerides [1], is quantitatively validated in human fat-balance studies and supports research into reduced-calorie confectionery products. The compound's cocoa butter–like melting and crystallization behavior makes it functionally suitable for soft candies and confectionery coatings where direct cocoa butter replacement is required [2].

Lipid Absorption and Metabolism Research – Mechanistic Studies of Very-Long-Chain Fatty Acid Malabsorption

Caprenin serves as a model structured triglyceride for investigating differential fatty acid absorption kinetics. The compound provides a defined system in which C20:0, C22:0, and C24:0 absorption coefficients are precisely characterized in humans (41.6%, 28.8%, and 14.8%, respectively [1]) and where lymphatic recovery in cannulated rats is quantifiably reduced to 10% versus 74% for peanut oil and 51% for coconut oil [2]. This well-characterized absorption profile enables Caprenin to function as a reference compound for studies examining the relationship between fatty acid chain length and intestinal uptake, lymphatic transport, and fecal excretion.

Fat Substitute Comparative Toxicology and Regulatory History Research

Caprenin represents a valuable case study in the safety assessment and regulatory trajectory of novel food ingredients. The compound underwent a comprehensive toxicology program including 28-day and 91-day rodent feeding studies demonstrating no toxicity at dietary inclusion levels up to 15% [1][2], leading to GRAS determination [3]. However, subsequent human clinical trials revealed adverse effects on HDL cholesterol and the total cholesterol/HDL-C ratio not predicted by preclinical studies, resulting in commercial withdrawal [3]. This complete documentation of safety assessment methodology, regulatory review, and post-market surveillance makes Caprenin a uniquely instructive reference compound for food toxicology and regulatory science research.

Analytical Reference Standard for Structured Triglyceride Characterization

Caprenin (CAS 138184-95-9, molecular formula C₄₃H₈₈O₉, molecular weight 749.2 g/mol) is defined as a randomized triglyceride primarily comprising caprylic (C8:0), capric (C10:0), and behenic (C22:0) acids [1]. Its well-defined fatty acid composition and structural characteristics support its use as an analytical reference standard for developing and validating chromatographic methods (e.g., gas chromatography, HPLC) for structured lipid analysis, particularly in research contexts involving medium-chain and very-long-chain fatty acid triglycerides.

Technical Documentation Hub

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